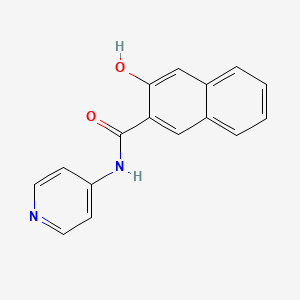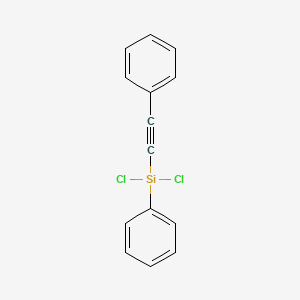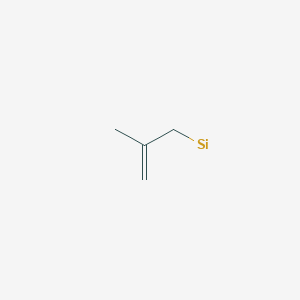
Methallylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methylprop-2-en-1-yl)silane, also known as methallylsilane, is an organosilicon compound with the molecular formula C₄H₁₀Si. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Methylprop-2-en-1-yl)silane can be synthesized through several methods. One common method involves the reaction of methallyl chloride with a silicon hydride in the presence of a catalyst. The reaction typically occurs under mild conditions and yields high purity products .
Industrial Production Methods
In industrial settings, (2-Methylprop-2-en-1-yl)silane is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure consistent quality and yield. The process often involves the use of specialized catalysts and solvents to optimize the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(2-Methylprop-2-en-1-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The compound can participate in substitution reactions where the silicon atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and other organosilicon compounds that have various industrial and research applications .
Aplicaciones Científicas De Investigación
(2-Methylprop-2-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds.
Biology: The compound is used in the modification of biomolecules for various biological studies.
Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which (2-Methylprop-2-en-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, allowing the compound to participate in a wide range of chemical reactions. These interactions are facilitated by the unique electronic properties of the silicon atom, which can stabilize reactive intermediates and transition states .
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyl(2-methylprop-2-en-1-yl)silane
- Methallyltrimethylsilane
- (2-Methyl-2-propenyl)trimethylsilane
Uniqueness
(2-Methylprop-2-en-1-yl)silane is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions that are not possible with other similar compounds. Its ability to form stable bonds with a wide range of elements makes it a versatile reagent in both research and industrial applications .
Propiedades
Fórmula molecular |
C4H7Si |
|---|---|
Peso molecular |
83.18 g/mol |
InChI |
InChI=1S/C4H7Si/c1-4(2)3-5/h1,3H2,2H3 |
Clave InChI |
QKBMZFPTBQFVSV-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


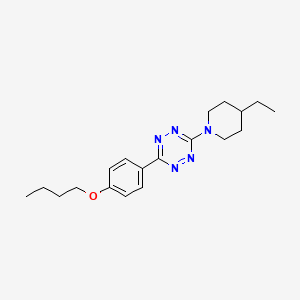
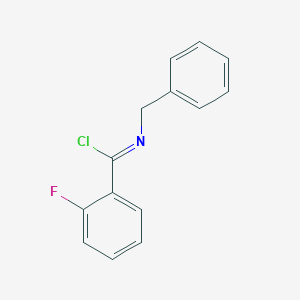
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid,2-hydroxy-1,3-dioxo-,1,1-dimethylethyl ester](/img/structure/B14297327.png)
![2-methyl-7-nitro-[1]benzofuro[5,4-e][1,3]benzoxazole](/img/structure/B14297330.png)


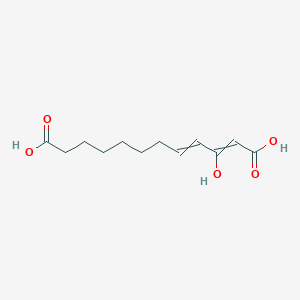
![3-{(E)-[(4-tert-Butylphenyl)sulfanyl]diazenyl}benzonitrile](/img/structure/B14297355.png)

![3,4-Dichloro-8-oxabicyclo[3.2.1]octa-3,6-dien-2-one](/img/structure/B14297361.png)
